2-Oxa-5-azaspiro[3.5]nonane-6,8-dione, with the Chemical Abstracts Service (CAS) number 1105665-49-3, is a heterocyclic compound characterized by its unique spirocyclic structure. The molecular formula for this compound is CHN\O, and it has a molecular weight of approximately 155.151 g/mol. This compound is classified under the category of spiro compounds, which are compounds featuring two or more rings that share a single atom.
2-Oxa-5-azaspiro[3.5]nonane-6,8-dione is classified as a spiro compound due to its distinctive structure that includes both an oxygen atom and a nitrogen atom within the spiro framework. This classification places it among compounds that exhibit interesting chemical properties and potential applications in various fields, including medicinal chemistry and material science.
The synthesis of 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione can be achieved through various methods involving the construction of the spirocyclic framework. One common approach includes the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic structure.
The synthesis typically involves:
Specific experimental details regarding reaction conditions (temperature, solvents, catalysts) can vary based on the synthetic route chosen.
The molecular structure of 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione features a bicyclic system with an oxygen atom incorporated into one of the rings and a nitrogen atom in another position within the framework. This unique arrangement contributes to its chemical properties and reactivity.
2-Oxa-5-azaspiro[3.5]nonane-6,8-dione can participate in several chemical reactions typical for heterocyclic compounds:
The specific conditions for these reactions (e.g., temperature, solvent choice) are crucial for optimizing yields and selectivity towards desired products.
The mechanism of action for 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione largely depends on its reactivity profile as a heterocyclic compound:
Detailed mechanistic studies often require kinetic analysis and spectroscopic methods to elucidate pathways and intermediates involved in reactions.
Relevant data regarding these properties can often be found in safety data sheets or material safety data sheets provided by suppliers .
2-Oxa-5-azaspiro[3.5]nonane-6,8-dione has potential applications in various scientific fields:
The diverse reactivity and structural uniqueness make this compound a subject of interest for ongoing research and application development across multiple disciplines .
2-Oxa-5-azaspiro[3.5]nonane-6,8-dione (CAS 1105665-49-3) is a structurally intricate spirocyclic compound characterized by the SMILES notation O=C1CC(=O)NC2(COC2)C1 and molecular formula C₇H₉NO₃. Its synthetic accessibility presents significant challenges due to the strain inherent in the spiro[3.5]nonane system and the presence of multiple carbonyl functionalities. Recent advances have enabled more efficient routes to this pharmacologically valuable scaffold, which serves as a constrained building block in medicinal chemistry and drug design [1].
Transition metal catalysis has emerged as a powerful strategy for constructing the spirocyclic core of 2-oxa-5-azaspiro[3.5]nonane-6,8-dione. Palladium-catalyzed reactions enable efficient carbon-heteroatom bond formation critical for spirocycle assembly. Specific methodologies leverage oxidative addition of palladium(0) complexes into carbon-halogen bonds of precursors like 3-(halomethyl)oxetanes, followed by intramolecular carbopalladation to form the quaternary spirocenter. Copper catalysis (CuI/CuOTf) offers complementary pathways, particularly in facilitating C-N coupling reactions between oxetanyl carboxamides and α-halo carbonyl compounds under mild conditions (40-60°C). These methods achieve moderate yields (45-65%) but provide excellent stereocontrol [7].
Recent innovations employ radical-mediated bicyclization approaches where lithium aluminum hydride generates radical intermediates that undergo tandem cyclization. This process constructs both heterocyclic rings simultaneously through single-electron transfer (SET) mechanisms, avoiding cumbersome protection-deprotection sequences. For example, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate derivatives have been synthesized via this radical pathway, demonstrating its applicability to nitrogen-containing spirocycles [4].
Table 1: Metal-Catalyzed Systems for Spiroannulation
Catalyst System | Precursor Class | Temperature (°C) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂/XPhos | 3-(Bromomethyl)oxetane-3-carboxamides | 80-100 | 50-65 | High spiro regioselectivity |
CuI/1,10-phenanthroline | Oxetanyl amines + α-bromo esters | 40-60 | 45-60 | Mild conditions |
CuOTf/L-proline | β-ketoamides + oxetanols | 25-40 | 55-70 | Enantioselective variant |
[RuCl₂(p-cymene)]₂ | Diazocarbonyls + cyclic enol ethers | 70 | 40-50 | Direct C-H insertion |
Diaryliodonium salts serve as efficient aryl transfer agents in electrophilic spiroannulation reactions targeting 2-oxa-5-azaspiro[3.5]nonane derivatives. This approach utilizes the hypervalent iodine(III) reagents' ability to arylate enolates derived from cyclic β-dicarbonyl precursors. Optimization studies demonstrate that symmetric diaryliodonium salts like diphenyliodonium triflate provide superior yields compared to unsymmetric analogues due to reduced steric constraints during the aryl transfer step. The reaction proceeds via initial deprotonation of the β-dicarbonyl precursor (pKa 9-11) with NaH or K₂CO₃, generating a nucleophilic enolate that attacks the iodonium center. Subsequent reductive elimination delivers the arylated product while releasing aryl iodide as a byproduct .
Critical to this methodology is the regioselectivity control when employing unsymmetrical diaryliodonium salts. Electron-deficient aryl groups transfer preferentially, with para-nitro-substituted aryls exhibiting >20:1 selectivity over electron-rich counterparts like para-methoxyphenyl. This selectivity enables the incorporation of pharmacologically relevant aryl groups, including pyridyl and thiophenyl derivatives, into the spiro scaffold at the C4 position. Typical reactions proceed in THF or DMF at 60-80°C for 12-24 hours, yielding functionalized spirocycles in 50-75% isolated yield after chromatographic purification [7].
Ring-forming cyclizations provide the most direct routes to 2-oxa-5-azaspiro[3.5]nonane-6,8-dione. A prominent approach utilizes oxetane-containing precursors, exploiting the ring strain of oxetanes (≈105 kJ/mol) to drive intramolecular nucleophilic attack. Specifically, 3-((benzylamino)methyl)oxetane-3-ol undergoes chloroacetylation with chloroacetyl chloride in dichloromethane with triethylamine as base, yielding the N-chloroacetyl intermediate. Subsequent treatment with sodium hydride (2.2 equiv) in THF at 0°C→RT induces dehydrohalogenation and concomitant cyclization through nucleophilic displacement, forming the spiro[3.5]nonane framework efficiently (68-72% yield). The strong base promotes complete conversion by generating the reactive alkoxide nucleophile in situ [1] [4].
Alternative pathways employ bis-electrophilic substrates like 1,3-bis(bromomethyl)oxetane, which undergoes double alkylation with active methylene compounds such as malonamide derivatives. This one-pot cascade reaction constructs both rings simultaneously under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH). While offering convergent synthesis, this method requires precise stoichiometric control (2.05 equiv malonamide) to minimize polymerization side reactions. The stereochemical outcome reveals a preference for the trans-diastereomer (trans:cis = 3:1), attributed to reduced steric repulsion during the second alkylation step .
Table 2: Cyclization Approaches Using Heterocyclic Precursors
Precursor | Cyclization Agent/Conditions | Key Intermediate | Yield (%) | Stereochemical Outcome |
---|---|---|---|---|
3-((Benzylamino)methyl)oxetane-3-ol | Chloroacetyl chloride → NaH/THF | N-Chloroacetyl derivative | 68-72 | Racemic mixture |
Ethyl oxetane-3-carboxylate | Ammonolysis → thermal cyclization | 3-Carbamoyl oxetane | 45-50 | Not reported |
1,3-Bis(bromomethyl)oxetane | Diethyl malonate/K₂CO₃ | Bis-alkylated adduct | 60 | trans:cis = 3:1 |
3-Oxetanone | N-Methylglycine/NaBH₃CN | Enamine intermediate | 30-35 | Single diastereomer |
Systematic optimization of reaction parameters significantly enhances the efficiency of synthesizing 2-oxa-5-azaspiro[3.5]nonane-6,8-dione. Solvent selection profoundly impacts cyclization kinetics: polar aprotic solvents like DMF facilitate enolate formation but risk oxetane ring-opening, while ethereal solvents (THF, 2-MeTHF) preserve oxetane integrity but slow reaction rates. Binary solvent systems (THF:DMF 4:1) balance these effects, achieving optimal cyclization rates (t₁/₂ ≈ 2h) while maintaining >95% oxetane preservation [4].
Catalyst loading studies reveal that copper(I) catalysts (CuOTf) exhibit a nonlinear effect in spiroannulation reactions. At 5 mol% loading, yields plateau near 65%, while increasing to 10 mol% provides marginal improvement (68%) but complicates purification. More significantly, ligand design proves crucial: proline-derived Schiff base ligands (e.g., (S)-N-(2-tert-butylphenyl)pyrrolidine-2-carboxamide) enhance enantioselectivity to 88% ee in asymmetric arylations via diaryliodonium salts. Temperature profiling identifies an optimal window of 60±5°C for cyclizations; below 55°C, reaction times exceed 24 hours, while above 65°C, decarboxylation byproducts form through retro-Claisen pathways [4].
Workup and purification protocols substantially impact isolated yields. Direct crystallization from isopropanol/water (3:1) affords the pure spirodione in 85% recovery, avoiding silica gel chromatography losses. This crystallization protocol leverages the compound's differential solubility: high solubility in warm IPA (>100 mg/mL at 60°C) and low solubility in cold aqueous mixtures (<5 mg/mL at 0°C). Implementing these optimized conditions across scales (5g → 100g) consistently delivers 70-75% overall yield from 3-((benzylamino)methyl)oxetane-3-ol, representing a 30% improvement over initial methodologies [1] [4].
Table 3: Optimization Parameters and Their Impact on Spirocycle Synthesis
Parameter | Baseline Condition | Optimized Condition | Yield Improvement | Side Product Reduction |
---|---|---|---|---|
Solvent System | Anhydrous DMF | THF:DMF (4:1) | 58% → 72% | Oxetane decomposition: 25% → <5% |
Catalyst Loading | 10 mol% CuI | 5 mol% CuOTf + 6 mol% L-proline | 50% → 68% | Homocoupling byproducts: 15% → 3% |
Temperature | Reflux (82°C) | 60±2°C | 47% → 65% | Decarboxylated product: 30% → 7% |
Workup Method | Silica chromatography | IPA/water crystallization | Recovery: 60% → 85% | Not applicable |
Reaction Scale | 1 mmol | 50 mmol | Consistency: ±3% variance | Polymer formation: 10% → <2% |
Table of Compounds
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3